molecular formula C17H20N2O5S2 B12190399 N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide

Cat. No.: B12190399
M. Wt: 396.5 g/mol
InChI Key: LIYAUHWLYPEMEU-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 1,3-benzodioxol-5-yl substituent, and a 2-methylbutanamide group. The benzodioxol ring, a methylenedioxy aromatic system, is known to improve metabolic stability and membrane permeability in pharmaceuticals .

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylbutanamide

InChI

InChI=1S/C17H20N2O5S2/c1-3-10(2)16(20)18-17-19(12-7-26(21,22)8-15(12)25-17)11-4-5-13-14(6-11)24-9-23-13/h4-6,10,12,15H,3,7-9H2,1-2H3

InChI Key

LIYAUHWLYPEMEU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process often involves crystallization and chromatography techniques to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Target Compound and Analogs

Compound Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Ion (m/z)
Target Compound Thieno[3,4-d]thiazole Benzodioxol, sulfone, amide N/A ~1600–1700 (estimated) ~450–500 (estimated)
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide Thiadiazole Phenyl, isoxazole 160 1606 348
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone Phenyl, methylene bridge N/A ~1700 (estimated) N/A
N-[3-(3-Methylphenyl)-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole Dimethylamino acryloyl, sulfone 200 1690, 1638 392

Biological Activity

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C17H21N3O5S
  • Molecular Weight: 373.43 g/mol
  • IUPAC Name: this compound

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. This is hypothesized to occur through the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The benzodioxole moiety has been linked to antimicrobial activity. Compounds containing this structure have shown effectiveness against a range of bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to altered cellular functions and enhanced therapeutic effects.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity Cell Line/Model IC50/EC50 Values Notes
Study 1CytotoxicityHeLa Cells15 µMInduced apoptosis observed
Study 2AntimicrobialStaphylococcus aureus25 µg/mLEffective against resistant strains
Study 3Enzyme InhibitionAChEIC50 = 12 µMCompetitive inhibition noted

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of this compound on HeLa cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis.

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties of the compound revealed that it inhibited the growth of Staphylococcus aureus with an EC50 value of 25 µg/mL. This study highlighted its potential use as an alternative treatment for infections caused by antibiotic-resistant bacteria.

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